4-(1,1-Difluoroethyl)cyclohexanone

Medicinal Chemistry Aspartic Protease Inhibition Fluorinated Building Blocks

Sourcing high-quality fluorinated building blocks with reliable supply chain is a common challenge. 4-(1,1-Difluoroethyl)cyclohexanone (CAS 1205751-18-3) is a versatile gem-difluoroethyl-substituted cyclohexanone scaffold for medicinal chemistry and agrochemical research. • Demonstrated utility as α,α-difluoroketone scaffold targeting aspartic proteases (IC50 ~7 µM for class). • Enhanced metabolic stability and brain penetration vs. non-fluorinated analogs (calc. LogP ~2.40). • Available in ≥95% purity with reliable global shipping.

Molecular Formula C8H12F2O
Molecular Weight 162.18 g/mol
CAS No. 1205751-18-3
Cat. No. B1454794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1-Difluoroethyl)cyclohexanone
CAS1205751-18-3
Molecular FormulaC8H12F2O
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC(C1CCC(=O)CC1)(F)F
InChIInChI=1S/C8H12F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h6H,2-5H2,1H3
InChIKeyHYFKZTVCPKKMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,1-Difluoroethyl)cyclohexanone for Research & Industry


4-(1,1-Difluoroethyl)cyclohexanone (CAS 1205751-18-3) is a fluorinated alicyclic ketone building block. Its structure features a cyclohexanone core with a gem-difluoroethyl substituent at the 4-position, providing a defined molecular architecture (C8H12F2O, MW 162.18 g/mol) [1]. This compound is commercially available for research and development purposes, typically at 95-98% purity . As an α,α-difluoroketone scaffold, it belongs to a class of molecules with demonstrated utility in medicinal chemistry and chemical biology applications [2].

Why 4-(1,1-Difluoroethyl)cyclohexanone Cannot Be Replaced


The unique gem-difluoroethyl moiety in 4-(1,1-difluoroethyl)cyclohexanone imparts distinct physicochemical and biochemical properties that are not replicable by non-fluorinated or differently fluorinated cyclohexanones. Substituting with 4-ethylcyclohexanone would dramatically alter metabolic stability and hydrogen-bonding capacity, as the difluoromethylene unit acts as a metabolically stable isostere of a carbonyl or methylene group [1]. Even closely related analogs like 3-(1,1-difluoroethyl)cyclohexanone (regioisomer) or 1-(4,4-difluorocyclohexyl)ethanone (ring-fluorinated) present different steric and electronic environments that critically affect binding interactions and downstream synthetic utility [2]. Direct experimental comparisons, though limited for this specific compound, within the α,α-difluoroketone class reveal that substitution pattern dramatically influences both enzyme inhibition potency and synthetic efficiency [3].

Performance Data for 4-(1,1-Difluoroethyl)cyclohexanone


Hydration Equilibrium vs. Cyclopentanone Analogs

The gem-difluoro ketone moiety undergoes reversible hydration to form a tetrahedral intermediate, a property critical for aspartic protease inhibition. In a direct comparison of alicyclic α,α-difluoroketones, the equilibrium constant for hydration (Khyd) of α,α-difluorocyclohexanones was significantly higher than that of corresponding cyclopentanones. This is a class-level inference based on experimental data for structurally related α,α-difluorocyclohexanones, which serve as direct surrogates for 4-(1,1-difluoroethyl)cyclohexanone [1].

Medicinal Chemistry Aspartic Protease Inhibition Fluorinated Building Blocks

Regioisomeric Impact: 4- vs. 3-Position

The precise position of the difluoroethyl group on the cyclohexanone ring is a critical determinant of both physicochemical properties and synthetic utility. The 4-position substitution in 4-(1,1-difluoroethyl)cyclohexanone offers a distinct reactivity profile compared to the 3-position analog. While no direct head-to-head biological or stability data are publicly available for these two specific isomers, the difference in substitution pattern is a well-established principle in medicinal chemistry: regioisomers often exhibit divergent metabolic stability, target affinity, and synthetic accessibility [1]. Furthermore, the 4-position provides a more symmetrical handle for further derivatization, a key consideration in library synthesis [2]. This is a cross-study comparable evidence based on general principles of fluorinated cyclohexanone chemistry.

Organic Synthesis Structure-Activity Relationship Fluorine Chemistry

Fluorination Effect on Lipophilicity

The introduction of fluorine atoms modulates lipophilicity, a key parameter influencing membrane permeability and metabolic stability. While experimental LogP values for 4-(1,1-difluoroethyl)cyclohexanone are not widely reported, a calculated comparison using ACD/Labs or ChemAxon models (common in drug discovery) reveals a distinct profile. This evidence is supporting in nature, as it relies on in silico predictions rather than direct experimental data. However, it provides a quantitative benchmark against a non-fluorinated analog. The calculated LogP for 4-(1,1-difluoroethyl)cyclohexanone is approximately 2.40 . In contrast, 4-ethylcyclohexanone has a calculated LogP of approximately 2.11 . The increase in lipophilicity (ΔLogP ≈ 0.29) is consistent with the replacement of a methylene with a difluoromethylene unit [1].

Physicochemical Properties Drug Design Lipophilicity

Optimal Use Scenarios for 4-(1,1-Difluoroethyl)cyclohexanone


Plasmepsin Inhibitor Scaffold Development

Procurement of 4-(1,1-difluoroethyl)cyclohexanone is justified for medicinal chemistry programs targeting aspartic proteases, specifically plasmepsins II and IV, based on the demonstrated activity of its class of α,α-difluorocyclohexanones (IC50 ~7 µM for the best ligand in the class) [1]. The 4-substituted scaffold allows for further decoration to optimize S1/S3 and flap-open pocket occupancy, as outlined in the seminal work by Fäh et al. [1].

CNS Drug Design: Lipophilicity & Metabolic Stability

The calculated LogP of ~2.40 for 4-(1,1-difluoroethyl)cyclohexanone, compared to ~2.11 for the non-fluorinated 4-ethylcyclohexanone, positions this compound as a valuable building block for CNS-targeted libraries where moderate lipophilicity and enhanced metabolic stability are required . The gem-difluoro group is a well-validated bioisostere for improving brain penetration and blocking metabolic hotspots [2].

Chiral Building Block Synthesis

The 4-position substitution provides a symmetrical, remote handle for further transformations, making 4-(1,1-difluoroethyl)cyclohexanone an ideal starting material for the synthesis of cis/trans stereoisomers and enantiomerically pure α,α-difluoroketones . Reduction to cis-4-(1,1-difluoroethyl)cyclohexanol, for instance, can be achieved with high diastereoselectivity (>7:1) using L-Selectride, enabling access to valuable chiral intermediates .

Fluorinated Pesticide Intermediate

Fluorinated cyclohexanone derivatives are increasingly used in the development of novel agrochemicals due to their enhanced metabolic stability and environmental persistence profiles. 4-(1,1-Difluoroethyl)cyclohexanone serves as a versatile intermediate for the synthesis of pyrethroid analogs or other insecticides, where the gem-difluoroethyl group can improve bioavailability and reduce off-target metabolism [3].

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